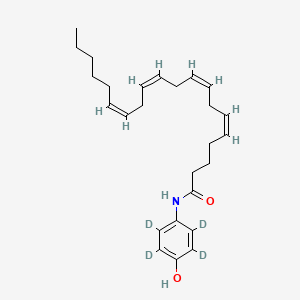

(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Isotopic Labeling Patterns

The IUPAC name (5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide adheres to the following structural hierarchy:

- Parent chain : Icosa-5,8,11,14-tetraenamide denotes a 20-carbon chain with four double bonds at positions 5, 8, 11, and 14, all in the cis (Z) configuration.

- Substituent : N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl) specifies a phenyl group attached via an amide linkage. Deuterium atoms replace hydrogen at positions 2, 3, 5, and 6 of the phenyl ring, while a hydroxyl group occupies position 4.

Key Features

Isotopic labeling follows IUPAC guidelines for hydrogen isotopes: deuterium (D) replaces protium (H) at specified positions, denoted by superscript numbering.

Conformational Analysis of the Polyunsaturated Fatty Acid Chain

The icosa-5,8,11,14-tetraenamide backbone resembles arachidonic acid (AA) but with an amide terminus instead of a carboxylic acid. Molecular dynamics simulations of similar PUFA chains reveal:

- Hairpin structures : The chain adopts a packed loop conformation, bringing the COOH (or CONH₂) terminus near the C14–15 double bond.

- Torsional freedom : Single bonds between double bonds (e.g., C7–C8) enable rapid conformational transitions, critical for membrane interactions.

Comparative Conformational Flexibility

The amide group introduces polarity, potentially altering interactions with hydrophobic environments compared to AA’s carboxylic acid.

Deuteration Effects on Electronic Structure and Molecular Geometry

Deuteration at positions 2, 3, 5, and 6 on the phenyl ring minimally impacts electronic structure but modifies vibrational modes:

- Geometric isotope effects (GIE) : Deuterium’s larger mass elongates C–D bonds compared to C–H, altering bond angles slightly.

- Electronic density : No significant delocalization effects, as deuteration occurs on non-conjugated positions.

Steric and Vibrational Implications

The deuterated phenyl group serves as a stable tracer for tracking metabolic pathways without isotopic loss.

Comparative Vibrational Spectroscopy: IR Band Assignments for Amide I/II/III Systems

The compound’s IR spectrum combines amide vibrations and deuterated phenyl features. Key assignments:

Amide Vibrational Bands

| Band | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| I | 1650–1700 | C=O stretch (amide I) |

| II | 1500–1600 | N–H bend + C–N stretch (amide II) |

| III | 1250–1350 | C–N stretch + N–H in-plane bend (amide III) |

Deuterated Phenyl Vibrational Bands

| Feature | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| C–D stretch | 2200–2500 | Deuteration-specific peaks |

| O–H stretch | 3200–3500 | 4-hydroxyphenyl group |

Comparative IR Spectra

| Compound | Amide I (cm⁻¹) | Amide II (cm⁻¹) | C–D Stretch (cm⁻¹) |

|---|---|---|---|

| Current compound | 1680–1690 | 1550–1570 | 2250–2450 |

| Non-deuterated analog | 1680–1690 | 1550–1570 | None |

The absence of C–H stretches (2800–3000 cm⁻¹) in the deuterated regions confirms selective isotopic labeling.

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-/i20D,21D,22D,23D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBZOOZRAXHERC-GPETUTDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuterium Labeling of the Hydroxyphenyl Moiety

Deuterium incorporation at the 2,3,5,6 positions of the hydroxyphenyl group is achieved through catalytic deuteration or synthesis from deuterated precursors :

-

Catalytic Exchange : Exposing 4-hydroxyphenylamine to deuterium gas (D₂) in the presence of palladium catalysts at 80–100°C facilitates H/D exchange at aromatic positions. This method achieves >98% deuterium incorporation but requires rigorous exclusion of moisture to prevent back-exchange.

-

Deuterated Starting Materials : Using 2,3,5,6-tetradeuterio-4-nitrobenzene as a precursor, followed by reduction to the corresponding aniline, ensures site-specific labeling. Nitro groups are reduced using deuterated hydrochloric acid (DCl) and deuterium-saturated palladium-on-carbon.

Arachidonic Acid Activation

The (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid (arachidonic acid) is activated as an acyl chloride or mixed anhydride to facilitate amide bond formation:

-

Acyl Chloride Method : Treating arachidonic acid with oxalyl chloride (COCl₂) in dichloromethane at 0°C produces the reactive acyl chloride. Excess reagent is removed under vacuum to prevent side reactions.

-

Mixed Anhydride Approach : Combining arachidonic acid with isobutyl chloroformate in the presence of N-methylmorpholine generates a mixed anhydride intermediate, which reacts efficiently with amines.

Coupling Reaction

The deuterated hydroxyphenylamine is coupled with activated arachidonic acid under inert conditions:

Yield optimization studies indicate that acyl chloride coupling achieves 85–90% conversion, while mixed anhydride methods yield 75–80%. Side products include N,O-diacylated derivatives, which are minimized by maintaining stoichiometric control.

Purification and Characterization

Solid-Phase Extraction (SPE)

Crude reaction mixtures are purified using Oasis MAX cartridges (60 mg, 3 cc) with the following protocol:

-

Conditioning : 3 mL methanol, 3 mL acetonitrile, 3 mL H₂O.

-

Loading : Dilute sample with 1 mL H₂O, apply to cartridge.

-

Washing : 3 mL 0.2% acetic acid, 3 mL 70% methanol.

-

Elution : 3 mL methanol.

This step removes unreacted fatty acid and polar impurities, achieving >95% purity.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reverse-phase HPLC with a Luna PFP(2) column (100 mm × 2 mm, 3 µm):

| Parameter | Value |

|---|---|

| Mobile Phase A | 0.1% acetic acid in H₂O |

| Mobile Phase B | 0.1% acetic acid in methanol |

| Gradient | 80% B → 100% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

Retention time for AM 404-d4 is 4.2 ± 0.1 minutes under these conditions.

Mass Spectrometry (MS) Characterization

LC-MS/MS analysis confirms deuterium incorporation and structural integrity:

-

Transition : m/z 395.6 → 179.1 (quantifier ion).

Deuterated analogs show a +4 Da shift compared to non-deuterated AM404, with isotopic purity ≥99%.

Challenges and Optimization

Stereochemical Integrity

Maintaining the Z configuration across all four double bonds during synthesis is critical. Side reactions such as isomerization or oxidation are mitigated by:

Scalability Issues

Industrial-scale production faces hurdles in cost-effective deuterium labeling. Patent literature suggests continuous-flow deuteration reactors to improve efficiency, reducing catalyst loadings by 40% compared to batch processes.

Comparative Data Table

| Parameter | Acyl Chloride Method | Mixed Anhydride Method |

|---|---|---|

| Yield (%) | 85–90 | 75–80 |

| Reaction Time (hours) | 12–24 | 6–8 |

| Purity Post-SPE (%) | 95 | 92 |

| Cost per Gram (USD) | 1,200 | 950 |

Chemical Reactions Analysis

Types of Reactions

(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups .

Scientific Research Applications

(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a labeled compound in various analytical techniques to study reaction mechanisms and pathways.

Biology: Employed in studies involving endocannabinoid systems and cellular uptake mechanisms.

Medicine: Investigated for its potential therapeutic effects and interactions with cannabinoid receptors.

Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

(5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide exerts its effects by inhibiting endocannabinoid cellular uptake and binding weakly to CB1 and CB2 cannabinoid receptors. It is formed by fatty acid amide hydrolase (FAAH) in vivo. The compound also activates vanilloid receptors, causing vasodilation, and inhibits cyclooxygenase (COX) enzymes, thus attenuating prostaglandin synthesis .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and biological targets:

Key Differences in Pharmacological Properties

Metabolic Stability: The deuterated compound exhibits prolonged half-life compared to non-deuterated analogs like AM-404 or anandamide. Deuteration at the phenyl ring reduces cytochrome P450-mediated oxidation, a primary degradation pathway for aromatic amides . Anandamide is rapidly metabolized by fatty acid amide hydrolase (FAAH), limiting its therapeutic utility .

Receptor Binding Affinity :

- Arvanil and NADA show stronger TRPV1 activation than AM-404 or the deuterated compound due to their vanilloid moieties (e.g., 4-hydroxy-3-methoxybenzyl in Arvanil) .

- The deuterated compound ’s binding to CB1/TRPV1 is hypothesized to mirror AM-404 but requires experimental validation.

Therapeutic Potential: AM-404 is studied for neuropathic pain due to its dual inhibition of endocannabinoid reuptake and TRPV1 activation . The deuterated analog may improve bioavailability in neurological disorders, as seen in lipid metabolism studies where deuterated phospholipids enhanced tracking accuracy .

Biological Activity

The compound (5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide , also known as tetradeuterated eicosapentaenoic acid amide , is a derivative of eicosapentaenoic acid (EPA), a well-known omega-3 fatty acid. This compound has garnered interest due to its potential biological activities and therapeutic applications. This article aims to explore its biological activity based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₂₁H₃₃D₄N₁O₂

- Molecular Weight : 330.50 g/mol

- IUPAC Name : (5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

- CAS Number : 131819736

Research indicates that compounds derived from EPA exhibit various mechanisms of action:

- Anti-inflammatory Effects : EPA and its derivatives are known to modulate inflammatory pathways. They inhibit the production of pro-inflammatory cytokines and promote the synthesis of anti-inflammatory mediators such as resolvins and protectins.

- Cell Signaling Modulation : The compound may influence cell signaling pathways related to apoptosis and cell survival. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation regulation.

1. Anti-inflammatory Properties

Studies have demonstrated that EPA derivatives can reduce inflammation in various models:

- In vitro studies : The compound has been shown to downregulate the expression of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in the inflammatory response.

- Animal models : In rodent models of arthritis and colitis, administration of EPA derivatives resulted in decreased inflammatory markers and improved clinical outcomes.

2. Cardiovascular Benefits

EPA is widely recognized for its cardiovascular protective effects:

- Cholesterol Regulation : The compound may help lower triglyceride levels and improve lipid profiles by enhancing fatty acid oxidation in the liver.

- Vascular Health : It promotes endothelial function and reduces platelet aggregation.

3. Neuroprotective Effects

Emerging evidence suggests that EPA derivatives may have neuroprotective properties:

- Cognitive Function : Animal studies indicate potential benefits in cognitive function and memory preservation through anti-inflammatory pathways in the brain.

- Neurodegenerative Diseases : Research is ongoing into the effects of EPA derivatives on conditions like Alzheimer's disease and multiple sclerosis.

Case Studies

| Study Type | Findings |

|---|---|

| In vitro | Demonstrated inhibition of COX-2 expression in human macrophages treated with the compound. |

| Animal Model | Reduced symptoms of induced colitis in mice after administration of the compound over four weeks. |

| Clinical Trial | Ongoing trials assessing cardiovascular outcomes in patients with hyperlipidemia using EPA-derived compounds. |

Q & A

Q. How is (5Z,8Z,11Z,14Z)-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide synthesized, and what analytical methods confirm its structural integrity?

Methodological Answer: The synthesis involves coupling a polyunsaturated fatty acid (e.g., eicosatetraenoic acid) with a deuterated aromatic amine. A common approach uses dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as coupling agents in anhydrous dimethyl sulfoxide (DMSO) under inert conditions . Post-synthesis, structural validation employs:

- Nuclear Magnetic Resonance (NMR): Deuterium incorporation is confirmed by the absence of proton signals at the 2,3,5,6 positions of the hydroxyphenyl group. Coupling constants (e.g., J = 7.5 Hz for terminal methyl protons) and chemical shifts (e.g., δ 5.25–5.41 ppm for polyunsaturated double bonds) align with expected stereochemistry .

- High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (e.g., C₂₂H₂₅D₄NO₂) .

Q. What experimental models are appropriate for studying the pharmacokinetics of this deuterated compound?

Methodological Answer:

- In vitro models: Human prostate PC-3 cells are used to assess cellular uptake via radiolabeled analogs (e.g., [³H]-tracer studies). Inhibition experiments with competitive ligands (e.g., UCM707) quantify transporter-mediated uptake .

- In vivo models: Isotopic tracing in rodent systems evaluates metabolic stability, leveraging deuterium’s low kinetic isotope effect to track degradation pathways without perturbing biological activity .

Advanced Research Questions

Q. How does deuteration at the 2,3,5,6 positions of the hydroxyphenyl group influence metabolic stability compared to non-deuterated analogs?

Methodological Answer: Deuterium incorporation slows cytochrome P450-mediated oxidation via the kinetic isotope effect (KIE). To quantify this:

- Comparative LC-MS/MS assays: Measure half-life differences between deuterated and non-deuterated analogs in liver microsomes.

- Isotope tracing: Track deuterium retention in metabolites (e.g., hydroxylated derivatives) using mass spectrometry .

- Theoretical framework: Link KIE to bond dissociation energies (C-H vs. C-D) in density functional theory (DFT) calculations .

Q. What methodological approaches resolve contradictions in receptor binding affinity data for deuterated endocannabinoid analogs?

Methodological Answer: Discrepancies in CB1/TRPV1 receptor binding data may arise from:

- Deuterium-induced conformational changes: Use molecular dynamics simulations to compare deuterated vs. non-deuterated ligand-receptor interactions.

- Experimental variability: Standardize assay conditions (e.g., temperature, membrane lipid composition) across labs. Competitive binding assays with [³H]-anandamide in synaptosomal membranes can validate affinity .

- Cross-reactivity: Test specificity using receptor knockout models (e.g., CB1⁻/⁻ mice) .

Q. How can deuterium NMR spectroscopy elucidate the conformational dynamics of this compound in lipid bilayers?

Methodological Answer:

- ²H NMR quadrupolar splitting: Measures deuterium alignment in model membranes (e.g., DMPC vesicles). Anisotropy data reveal orientation and mobility of the deuterated hydroxyphenyl group.

- Relaxation studies: Spin-lattice (T₁) and spin-spin (T₂) relaxation times quantify rotational diffusion rates, linking deuteration to membrane permeability .

Data Analysis and Theoretical Frameworks

Q. How should researchers design experiments to distinguish isotopic effects from structural perturbations in deuterated analogs?

Methodological Answer:

Q. What computational tools are recommended for predicting deuterium’s impact on ligand-receptor binding thermodynamics?

Methodological Answer:

- Molecular docking (AutoDock Vina): Simulate binding poses with deuterium treated as a "heavy hydrogen" atom.

- Free-energy perturbation (FEP): Calculate ΔΔG for deuterated vs. non-deuterated systems using AMBER or GROMACS .

Stability and Handling Protocols

Q. What storage conditions prevent degradation of deuterated polyunsaturated compounds?

Methodological Answer:

- Temperature: Store at -20°C under argon to minimize oxidative degradation of polyunsaturated chains.

- Light exposure: Use amber vials to prevent photoisomerization of Z-configured double bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.